molecular formula C16H21ClFNO B13732556 4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride CAS No. 15997-79-2

4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride

Katalognummer: B13732556
CAS-Nummer: 15997-79-2
Molekulargewicht: 297.79 g/mol
InChI-Schlüssel: NTXDDWTVOSOTGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Azoniabicyclo[320]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride is a synthetic organic compound that features a unique bicyclic structure combined with a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure.

    Reduction: Reduction reactions can be used to modify the ketone group in the compound.

    Substitution: The fluorophenyl group can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the bicyclic structure.

    Reduction Products: Alcohols or other reduced forms of the ketone group.

    Substitution Products: Functionalized derivatives with various substituents on the fluorophenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology

    Biochemical Studies: The compound can be used to study biochemical pathways and interactions due to its structural features.

Medicine

    Drug Development:

Industry

    Polymer Science: The compound can be used in the synthesis of polymers with unique properties.

Wirkmechanismus

The mechanism of action of 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-phenylbutan-1-onechloride: Similar structure but without the fluorine atom.

    4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-chlorophenyl)butan-1-onechloride: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Eigenschaften

CAS-Nummer

15997-79-2

Molekularformel

C16H21ClFNO

Molekulargewicht

297.79 g/mol

IUPAC-Name

4-(3-azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride

InChI

InChI=1S/C16H20FNO.ClH/c17-14-5-3-12(4-6-14)15(19)2-1-8-16-9-7-13(16)10-18-11-16;/h3-6,13,18H,1-2,7-11H2;1H

InChI-Schlüssel

NTXDDWTVOSOTGF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1C[NH2+]C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.